5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride
Overview
Description
5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2NO and its molecular weight is 338.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. For instance, if it targets a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a biphenyl group and a chloro group might influence the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it interacts with neurotransmitter receptors, it could influence neuronal signaling pathways .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure and the route of administration. The presence of a piperidine ring might influence its metabolic stability and permeability .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biological pathways it affects. These effects could range from changes in cell signaling and gene expression to alterations in cellular physiology .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the physiological environment, which could influence its ionization state and, consequently, its interaction with its target .
Properties
IUPAC Name |
3-[(4-chloro-2-phenylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVONWPQVWGSPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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